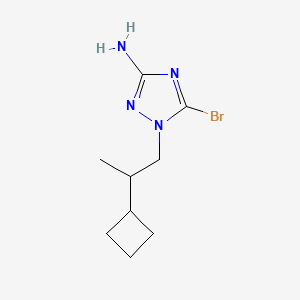

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

Description

Molecular Architecture

The compound’s IUPAC name, 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine , reflects its core structure:

- 1H-1,2,4-triazole backbone : A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4.

- Substituents :

The molecular formula C₉H₁₅BrN₄ (molecular weight: 259.15 g/mol) and SMILES notation NC₁=NN(CC(C₂CCC₂)C)C(Br)=N₁ further define its connectivity. The cyclobutyl group’s puckered geometry induces torsional strain, potentially influencing the molecule’s three-dimensional orientation and intermolecular interactions.

Electronic and Steric Effects

The bromine atom’s electron-withdrawing nature polarizes the triazole ring, enhancing electrophilic substitution susceptibility at position 3. Meanwhile, the cyclobutylpropyl substituent creates a steric shield around the triazole’s N1 nitrogen, limiting rotational freedom and modulating solubility in nonpolar solvents.

Properties

Molecular Formula |

C9H15BrN4 |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

5-bromo-1-(2-cyclobutylpropyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H15BrN4/c1-6(7-3-2-4-7)5-14-8(10)12-9(11)13-14/h6-7H,2-5H2,1H3,(H2,11,13) |

InChI Key |

AIPKKYFFWVLMPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C(=NC(=N1)N)Br)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Triazole Core

The triazole core is synthesized through a condensation reaction between aminoguanidine bicarbonate and a nitrile compound. This reaction typically occurs under acidic conditions to facilitate cyclization and the formation of the triazole ring.

- Reactants: Aminoguanidine bicarbonate and nitrile.

- Conditions: Acidic medium, moderate temperature.

- Outcome: Formation of the 1H-1,2,4-triazole ring with an amine group at position 3.

Bromination of the Triazole Ring

The bromine atom is introduced at the 5-position of the triazole ring using bromine or bromine-containing reagents.

- Reagent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS).

- Conditions: Solvent such as acetic acid or chloroform; reaction temperature is controlled to avoid over-bromination.

- Outcome: Selective bromination at the 5-position due to electronic effects within the triazole ring.

Cyclobutylpropyl Group Attachment

The cyclobutylpropyl group is introduced at the 1-position of the triazole ring via alkylation.

- Reagent: Cyclobutylpropyl halide (e.g., bromide or iodide).

- Catalyst: Base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Conditions: Stirring at elevated temperatures to promote nucleophilic substitution.

- Outcome: Formation of 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine.

Optimization Parameters

To enhance yield and purity, several parameters can be optimized during synthesis:

- Temperature Control: Maintaining optimal temperature for each step minimizes side reactions.

- Solvent Selection: Polar aprotic solvents are preferred for alkylation to enhance nucleophilicity.

- Reagent Ratios: Using stoichiometric or slight excess amounts ensures complete reaction.

Summary Table of Synthesis Steps

| Step | Reactants/Reagents | Conditions | Outcome |

|---|---|---|---|

| Triazole Core Formation | Aminoguanidine bicarbonate + nitrile | Acidic medium, moderate temperature | Formation of triazole ring |

| Bromination | Triazole derivative + Br₂/NBS | Acetic acid/chloroform, controlled temp | Bromination at position 5 |

| Alkylation | Brominated triazole + cyclobutylpropyl halide | DMF/NaH or K₂CO₃, elevated temperature | Substitution at position 1 with alkyl group |

Notes on Scale-Up and Industrial Production

For industrial-scale synthesis:

- Catalyst Recycling: Palladium-based catalysts may be used in coupling reactions for efficiency.

- Process Safety: Bromination reactions require careful control due to the reactivity of bromine.

- Purification Techniques: Column chromatography and recrystallization are commonly employed to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: Various substituted triazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the triazole ring.

Reduction Products: Reduced forms of the triazole ring with altered electronic properties.

Scientific Research Applications

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and cyclobutylpropyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine, a comparative analysis with structurally related compounds is essential. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of 5-Bromo-1,2,4-triazol-3-amine Derivatives

Key Findings :

Substituent Effects on Lipophilicity: The cyclobutylpropyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity :

- Analogs with bromine at the 5-position and aryl/alkyl substituents (e.g., 3-bromophenyl derivatives) exhibit anticancer activity via kinase inhibition. The cyclobutylpropyl group’s steric bulk may optimize target binding compared to planar aromatic substituents.

- Unsubstituted 5-bromo-1H-triazol-3-amine (CAS 389122-08-1) serves primarily as a synthetic intermediate, lacking the substituent-driven bioactivity of its derivatives.

Synthetic Accessibility :

- Methyl and methoxy-substituted analogs are synthesized via straightforward alkylation, whereas the cyclobutylpropyl group requires more complex cyclopropane/cyclobutane chemistry, increasing production costs.

Safety and Handling :

- Brominated triazoles generally require precautions (e.g., P201, P210). The cyclobutylpropyl group’s volatility and flammability risks remain uncharacterized but likely demand specialized handling.

Biological Activity

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various pathogens.

The compound has the following chemical properties:

- Molecular Formula : C₇H₁₀BrN₃

- Molecular Weight : 216.08 g/mol

- CAS Number : 1784406-82-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with cyclobutylpropyl amines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown that it exhibits moderate to high activity against various bacterial and fungal strains. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could be a promising candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes. Molecular docking studies suggest that it binds effectively to key bacterial enzymes such as topoisomerase IV and dihydrofolate reductase, inhibiting their function and leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Candida spp. : A recent study demonstrated that this compound significantly reduced fungal load in infected mice models, with a notable reduction in colony-forming units (CFUs) compared to controls.

- Combination Therapy : Another investigation explored its use in combination with conventional antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria when used synergistically with amoxicillin.

Toxicity Assessment

Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary tests on human cell lines indicate that this compound has a favorable safety profile with low cytotoxicity at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.